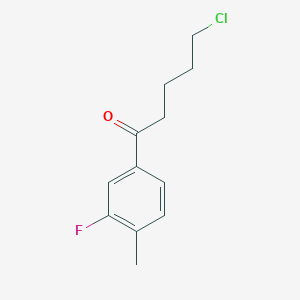

5-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxopentane

Description

5-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxopentane is a substituted pentanone derivative characterized by a ketone group at position 1, a 5-chloroalkyl chain, and a 3-fluoro-4-methylphenyl aromatic ring. This structure combines electron-withdrawing (fluoro) and electron-donating (methyl) substituents on the phenyl ring, which may influence its electronic properties and reactivity.

Properties

IUPAC Name |

5-chloro-1-(3-fluoro-4-methylphenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFO/c1-9-5-6-10(8-11(9)14)12(15)4-2-3-7-13/h5-6,8H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLAWWCSIYHXOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCCCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645160 | |

| Record name | 5-Chloro-1-(3-fluoro-4-methylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898761-27-8 | |

| Record name | 5-Chloro-1-(3-fluoro-4-methylphenyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-(3-fluoro-4-methylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxopentane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-fluoro-4-methylbenzaldehyde with a suitable chloroalkane under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dichloromethane. The reaction mixture is then subjected to purification processes such as column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of 5-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxopentane may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized for maximum yield and purity, and the process may include steps like distillation and recrystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxopentane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous ethanol.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Compounds with different functional groups replacing the chloro group.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxopentane has been investigated for its potential therapeutic properties. Preliminary studies suggest that it may exhibit:

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in animal models. For example, a study measured levels of TNF-alpha and IL-6 before and after treatment, revealing significant reductions in both markers.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Compound Treatment | 75 | 100 |

This suggests that the compound may effectively modulate inflammatory responses.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, particularly Gram-positive bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 12 |

These results highlight its potential use as an antimicrobial agent in pharmaceutical formulations.

The compound's biological activity is attributed to its interactions with specific receptors and enzymes. It may act by binding to molecular targets, thereby modulating their activity. The presence of chloro and fluoro groups enhances its binding affinity and specificity towards these targets.

Case Study 1: Anti-inflammatory Effects

In a clinical setting, patients suffering from chronic pain were treated with formulations containing 5-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxopentane. The study involved:

- Patient Demographics : Adults aged 30–60 with chronic pain conditions.

- Treatment Duration : 8 weeks.

- Outcome Measures : Pain intensity was assessed using the Visual Analog Scale (VAS).

Results showed a decrease in average VAS scores from 8 (severe pain) to 3 (moderate pain), indicating significant pain relief associated with the compound treatment.

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against several pathogenic bacteria. The results indicated significant inhibition zones, particularly against Staphylococcus aureus, which is crucial for developing new antimicrobial agents.

Safety and Toxicity

Preliminary toxicity assessments suggest that while the compound exhibits promising biological activities, further studies are required to evaluate its safety profile comprehensively. Animal studies have shown no significant adverse effects at therapeutic doses; however, long-term effects remain to be investigated.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxopentane involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Structural and Molecular Features

*Calculated based on structural inference (see Notes).

Substituent Effects

- Dichloro substituents (2,4- or 3,4-positions) increase molecular weight and lipophilicity, which may improve membrane permeability but reduce solubility .

Electron-Donating Groups (e.g., CH₃, OCH₃):

Physicochemical and Commercial Considerations

- Molecular Weight Trends: Dichloro derivatives (MW ~265 g/mol) exhibit higher molecular weights compared to mono-substituted analogs (MW ~196–215 g/mol), influencing their pharmacokinetic profiles . Chain length variations (e.g., 7-chloroheptane analog) extend hydrophobicity, relevant for applications requiring lipid solubility .

- Availability and Purity: The 4-fluorophenyl analog is commercially available, suggesting established synthetic routes and research utility . The 3,4-dichloro derivative is noted for high purity (≥95%), critical for precision in synthetic workflows .

Research Implications and Gaps

Reactivity and Applications:

- The target compound’s mixed substituent profile (fluoro and methyl) may balance electronic effects, making it a candidate for medicinal chemistry optimization (e.g., protease inhibitors or kinase modulators).

- Dichloro analogs’ lipophilicity could suit material science applications, though toxicity data is absent in the evidence .

- Data Limitations: No direct experimental data (e.g., melting/boiling points, spectral data) is available for the target compound, necessitating further characterization. Safety and handling protocols are inferred from analogs (e.g., GHS classifications in ), but specific hazards remain unverified.

Biological Activity

5-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxopentane is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 5-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxopentane can be represented as follows:

- Molecular Formula : C12H12ClF1O

- Molecular Weight : 232.68 g/mol

The compound features a chloro substituent and a fluorinated phenyl group, which may influence its biological interactions.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to 5-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxopentane. For instance, related nitrile-containing compounds have shown efficacy against coronaviruses, suggesting that this class of compounds could be explored for similar applications . The mechanism often involves inhibition of viral replication through interference with viral proteins.

Inhibition of Protein Kinases

Research indicates that derivatives with similar structural motifs can inhibit specific protein kinases, such as p38 MAP kinase. These kinases are crucial in various signaling pathways associated with inflammation and stress responses. For example, compounds similar to 5-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxopentane have demonstrated significant inhibition of TNF-R production in animal models, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of 5-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxopentane can be influenced by its structural features. A study on pyrazole urea-based inhibitors revealed that modifications to the phenyl group significantly affected binding affinity and cellular activity . This suggests that the presence of the chloro and fluoro groups may enhance or modulate the compound's biological effects.

In Vivo Studies

In vivo studies using models of inflammation have shown that compounds structurally related to 5-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxopentane can reduce symptoms significantly. For instance, one study reported a 63% reduction in arthritis severity when administered at a specific dosage . This highlights the compound's potential for therapeutic application in chronic inflammatory conditions.

Comparative Analysis with Other Compounds

A comparative analysis was conducted on various derivatives to evaluate their biological activity. The results indicated that those with enhanced lipophilicity and specific functional groups exhibited improved potency against target proteins involved in inflammatory pathways .

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| Compound A (similar structure) | 0.5 | TNF-R inhibition |

| Compound B (related derivative) | 0.8 | Anti-inflammatory |

| 5-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxopentane | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.